Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is based on the optimization of a virtual screening hit compound called N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . The process includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent approach allows for efficient production of the target compound.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate, due to its complex structure, is involved in the synthesis and characterization of various heterocyclic compounds. For instance, research into the chemistry of sym-tetrazine has shown that related compounds can be used to produce a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science (Postovskii et al., 1977). Additionally, the compound's role in synthesizing nitrogen-bridged purine-like C-nucleosides signifies its importance in the development of nucleoside analogs for therapeutic purposes (Khadem et al., 1989).
Antimicrobial and Insecticidal Activity
Research has demonstrated the compound's derivatives' potential in antimicrobial and insecticidal activities. New heterocycles incorporating a thiadiazole moiety, synthesized using related precursors, showed significant insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This indicates potential applications in agricultural pest management. Moreover, the synthesis of derivatives has shown antimicrobial action, suggesting applications in developing new antimicrobial agents (Ch, 2022).
Anti-inflammatory and Anticancer Potential
Compounds synthesized from ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate have demonstrated potential anti-inflammatory and anticancer activities. For example, 2-(substituted-pyridinyl)benzimidazoles, structurally related, have been evaluated for anti-inflammatory activity, highlighting the compound's utility in developing new therapeutic agents (Tsukamoto et al., 1980). Additionally, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which could inhibit cell proliferation and cause mitotic arrest in cancer cell lines, underscores the compound's role in cancer research (Temple, 1990).
Future Directions
Mechanism of Action
Target of Action
Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to inhibit vegfr2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis .
Mode of Action
It’s known that compounds with similar structures can inhibit the activity of their target proteins, leading to downstream effects .
Result of Action
The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound showed inhibitory effects on these cell lines .
properties
IUPAC Name |
ethyl 2-[[2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-10-6-7-11-18(17)25-21(28)15-31-22-13-12-20-24-19(14-27(20)26-22)16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYSUNSTBWOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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